![molecular formula C13H20N2O4 B1660182 2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol CAS No. 727993-72-8](/img/structure/B1660182.png)
2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol
Overview
Description
“2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol” is a chemical compound with the molecular formula C13H20N2O4 . It is one of the key precursors for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins .
Synthesis Analysis
The synthesis of “2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol” involves the use of the tert-butyloxycarbonyl (Boc) group as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reactions go to completion without the formation of any side-products within 24 hours, thereby eliminating the need for chromatographic purification .Molecular Structure Analysis
The molecular structure of “2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol” includes a pyridyl ring, a methoxy group, an ethanol group, and a Boc-amino group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines .Chemical Reactions Analysis
The Boc group in “2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol” is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Mechanism of Action
The mechanism of action of “2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol” in chemical reactions often involves the use of the Boc group as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Safety and Hazards
The safety data sheet for a similar compound, “2-[2-(Boc-amino)ethoxy]ethanol”, indicates that it is toxic if swallowed and causes skin and eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
properties
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethyl)-6-methoxypyridin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-13(2,3)19-12(17)15-10-8-14-11(18-4)7-9(10)5-6-16/h7-8,16H,5-6H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWDWKVINFZOTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1CCO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401152723 | |
Record name | 1,1-Dimethylethyl N-[4-(2-hydroxyethyl)-6-methoxy-3-pyridinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401152723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol | |
CAS RN |
727993-72-8 | |
Record name | 1,1-Dimethylethyl N-[4-(2-hydroxyethyl)-6-methoxy-3-pyridinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=727993-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[4-(2-hydroxyethyl)-6-methoxy-3-pyridinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401152723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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